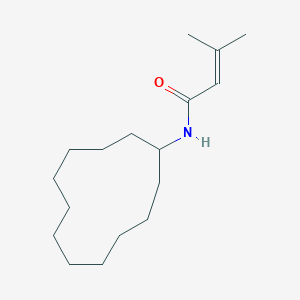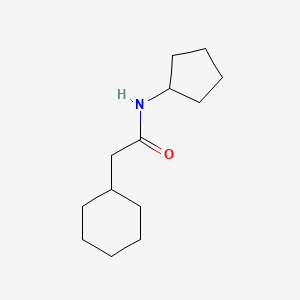![molecular formula C22H32N2O4 B4960276 2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane](/img/structure/B4960276.png)
2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane, also known as CP-101,606, is a chemical compound that has been studied for its potential therapeutic effects on various neurological disorders.
Mechanism of Action
2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and neuronal survival. By blocking the NMDA receptor, 2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane can prevent the excessive release of glutamate, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane has been shown to have neuroprotective effects in animal models of epilepsy, ischemia, and traumatic brain injury. It has been shown to reduce neuronal damage and improve neurological function in these models. 2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane has also been shown to have anti-inflammatory effects and to reduce oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One advantage of 2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane is its selectivity for the NMDA receptor, which allows for targeted modulation of this receptor. However, its potency and efficacy may vary depending on the experimental conditions and the animal model used. 2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane may also have off-target effects that could affect the interpretation of experimental results.
Future Directions
Future research on 2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane could focus on its potential therapeutic effects on other neurological disorders, such as Alzheimer's disease and Parkinson's disease. It could also investigate the optimal dosing and administration of 2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane for different neurological disorders. Further studies could also explore the potential side effects of 2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane and its interactions with other drugs. Additionally, research could investigate the use of 2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane in combination with other neuroprotective agents to enhance its therapeutic effects.
Synthesis Methods
2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane can be synthesized through a multistep process that involves the reaction of 2-amino-5-methoxybenzoic acid with cyclopentanone to form 2-(cyclopentylideneamino)-5-methoxybenzoic acid. This intermediate is then reacted with piperidine to form the piperidine salt, which is then reacted with 1,2-dichloroethane to form 2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane.
Scientific Research Applications
2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane has been studied for its potential therapeutic effects on various neurological disorders, including epilepsy, ischemia, and traumatic brain injury. It has been shown to have neuroprotective effects and to reduce neuronal damage in animal models of these disorders.
properties
IUPAC Name |
[2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]-(oxazinan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c1-26-19-8-9-21(20(16-19)22(25)24-12-4-5-15-27-24)28-18-10-13-23(14-11-18)17-6-2-3-7-17/h8-9,16-18H,2-7,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCJRNBGSSEDMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2CCN(CC2)C3CCCC3)C(=O)N4CCCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(1-Cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4960194.png)

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4960211.png)
![4-[(3,4-difluorophenyl)sulfonyl]morpholine](/img/structure/B4960212.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B4960216.png)

![(2-ethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4960225.png)

![1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene](/img/structure/B4960247.png)

![(2,6-dimethoxybenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4960258.png)
![N-[2-(benzylthio)ethyl]benzamide](/img/structure/B4960266.png)
![1-[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4960271.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-thiophenecarboxamide](/img/structure/B4960277.png)